molecular formula C11H20FNO4S B6185264 tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate CAS No. 2348334-68-7

tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate

Cat. No.: B6185264
CAS No.: 2348334-68-7
M. Wt: 281.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a fluorosulfonylmethyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Fluorosulfonylmethyl Group: This step often involves the reaction of the piperidine derivative with a fluorosulfonylmethylating agent under controlled conditions to ensure regioselectivity and stereoselectivity.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the fluorosulfonylmethyl group.

    Reduction: Reduction reactions can target the ester group or the piperidine ring, potentially leading to the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate serves as a versatile intermediate. Its functional groups allow for further modification, making it valuable in the construction of complex molecules.

Biology and Medicine

In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its piperidine ring is a common motif in many drugs, and the fluorosulfonylmethyl group can enhance biological activity or improve pharmacokinetic properties.

Industry

In the chemical industry, this compound can be used in the synthesis of agrochemicals, polymers, and other specialty chemicals. Its unique reactivity makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorosulfonylmethyl group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3R)-3-[(methylsulfonyl)methyl]piperidine-1-carboxylate: Similar structure but with a methylsulfonyl group instead of a fluorosulfonyl group.

    Tert-butyl (3R)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate: Contains a chlorosulfonyl group, which can have different reactivity and biological properties.

Uniqueness

Tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is unique due to the presence of the fluorosulfonyl group, which can impart distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and influence the compound’s electronic properties, making it a valuable scaffold in drug design and other applications.

Properties

CAS No.

2348334-68-7

Molecular Formula

C11H20FNO4S

Molecular Weight

281.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.